molecular formula C12H18BrN3O2 B1447371 tert-Butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate CAS No. 1330765-01-9

tert-Butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate

Cat. No. B1447371
M. Wt: 316.19 g/mol
InChI Key: VPOJINOXLDKIJR-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, which is a heterocyclic organic compound. Imidazole is also known as 1,3-diazole and contains two nitrogen atoms . The “tert-butyl” part refers to a functional group (tertiary butyl group) in organic chemistry, characterized by having three methyl groups branching off a carbon atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazole derivatives are often synthesized using various methods, including condensation reactions . The tert-butyl group can be introduced through reactions with alcohols or carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, tert-butyl bromoacetate, a related compound, is a liquid at 20°C .

Scientific Research Applications

Synthetic Applications

The compound tert-Butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate is a key intermediate in the synthesis of various biologically active molecules. Its synthetic utility lies in the formation of benzimidazoles, quinoxalines, and benzo[1,5]diazepines from the condensation of o-phenylenediamines with electrophilic reagents, demonstrating the compound's versatility in heterocyclic chemistry (Ibrahim, 2011). This synthesis pathway is instrumental in developing compounds with potential pharmacological applications, further highlighting the scientific research applications of the compound.

Biological Activity

The research on 2,3-Benzodiazepines, closely related to the chemical structure of tert-Butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate, indicates the significant biological activity of this class. Some members of the 2,3-Benzodiazepine family have reached clinical stages, showing the potential of derivatives for therapeutic use against various diseases, including types of cancer and conditions lacking effective remedies (Földesi, Volk, & Milen, 2018).

Antioxidant and Anti-inflammatory Properties

The compound's relevance extends to its potential role in the synthesis of antioxidants and anti-inflammatory agents. Synthetic phenolic antioxidants (SPAs), including derivatives similar to tert-Butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate, have been extensively studied for their ability to retard oxidative reactions and enhance product shelf life. Studies suggest that some SPAs may exhibit hepatic toxicity, endocrine-disrupting effects, or carcinogenicity, highlighting the importance of further research to develop SPAs with lower toxicity (Liu & Mabury, 2020).

Environmental and Catalytic Applications

The compound also finds application in environmental science, particularly in the decomposition of air toxins. Studies on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor illustrate the potential environmental benefits. This method offers an alternative approach to decomposing and converting MTBE into less harmful substances, demonstrating the environmental applicability of research involving tert-Butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate and its derivatives (Hsieh, Tsai, Chang, & Tsao, 2011).

properties

IUPAC Name

tert-butyl 3-bromo-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-4-10-14-8-9(13)16(10)7-6-15/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOJINOXLDKIJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC=C(N2CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801111923
Record name 7H-Imidazo[1,2-d][1,4]diazepine-7-carboxylic acid, 3-bromo-5,6,8,9-tetrahydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801111923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate

CAS RN

1330765-01-9
Record name 7H-Imidazo[1,2-d][1,4]diazepine-7-carboxylic acid, 3-bromo-5,6,8,9-tetrahydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330765-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Imidazo[1,2-d][1,4]diazepine-7-carboxylic acid, 3-bromo-5,6,8,9-tetrahydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801111923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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